molecular formula C10H8O3 B1214331 7-Methoxy-4H-chromen-4-one CAS No. 5751-52-0

7-Methoxy-4H-chromen-4-one

Cat. No. B1214331
CAS RN: 5751-52-0
M. Wt: 176.17 g/mol
InChI Key: ZIPLCYUNFCYCCT-UHFFFAOYSA-N
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Description

7-Methoxy-4H-chromen-4-one is a member of chromones . It has a molecular formula of C10H8O3 and a molecular weight of 176.17 g/mol . The IUPAC name for this compound is 7-methoxychromen-4-one .


Synthesis Analysis

The synthesis of 4-chromanone-derived compounds, including 7-Methoxy-4H-chromen-4-one, has been a subject of several studies . These compounds are significant structural entities that belong to the class of oxygen-containing heterocycles and act as major building blocks in a large class of medicinal compounds .


Molecular Structure Analysis

The molecular structure of 7-Methoxy-4H-chromen-4-one is characterized by a chroman-4-one framework . The InChI code for this compound is InChI=1S/C10H8O3/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-6H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 7-Methoxy-4H-chromen-4-one are not detailed in the search results, the compound is known to participate in various chemical reactions due to its chroman-4-one framework .


Physical And Chemical Properties Analysis

7-Methoxy-4H-chromen-4-one has a density of 1.2±0.1 g/cm³, a boiling point of 305.9±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 46.4±0.3 cm³ . The compound has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

properties

IUPAC Name

7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPLCYUNFCYCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344943
Record name 7-Methoxy-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-4H-chromen-4-one

CAS RN

5751-52-0
Record name 7-Methoxy-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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